molecular formula C10H8N2O4 B14167997 3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1204475-80-8

3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B14167997
CAS No.: 1204475-80-8
M. Wt: 220.18 g/mol
InChI Key: PVLGWDPYEMMUPA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- is a heterocyclic compound that belongs to the pyrrolopyridine family.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyridine derivative with a suitable pyrrole precursor can lead to the formation of the desired compound. The reaction conditions typically involve the use of strong bases such as potassium hydroxide in methanol at elevated temperatures .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but can include halogenated derivatives, nitrated compounds, and reduced forms of the original molecule.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that the enzyme regulates. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy- lies in its dual functional groups (acetic acid and carboxylic acid), which provide multiple sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

3-(carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-7(14)4-6-5-2-1-3-11-9(5)12-8(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLGWDPYEMMUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2CC(=O)O)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180279
Record name 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204475-80-8
Record name 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204475-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Carboxymethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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